1-(4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
This compound belongs to the thieno[3,2-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. The substituents at the 1- and 3-positions—4-methoxybenzyl and 3-methylphenyl, respectively—impart unique physicochemical and pharmacological properties. Thienopyrimidines are widely studied for their bioactivity, including antimicrobial, antiviral, and enzyme-inhibitory effects .
Properties
CAS No. |
1326905-07-0 |
|---|---|
Molecular Formula |
C21H18N2O3S |
Molecular Weight |
378.45 |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H18N2O3S/c1-14-4-3-5-16(12-14)23-20(24)19-18(10-11-27-19)22(21(23)25)13-15-6-8-17(26-2)9-7-15/h3-12H,13H2,1-2H3 |
InChI Key |
OIURPYFDWZEWMU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=C(C=C4)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
1-(4-Methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the thienopyrimidine class. This compound exhibits significant potential in medicinal chemistry due to its diverse biological activities, particularly in anti-inflammatory and anticancer applications. The structural features of this compound suggest that it may interact with various biological targets, making it an interesting subject for further research.
Chemical Structure and Properties
The molecular formula of this compound is C₁₉H₁₉N₂O₄S. The compound features a thieno[3,2-d]pyrimidine core structure characterized by the fusion of a thiophene ring with a pyrimidine ring. The presence of methoxy and methyl substituents enhances its lipophilicity and may influence its biological activity.
Anticancer Activity
Thienopyrimidine derivatives have been extensively studied for their anticancer properties. Research indicates that this compound may inhibit critical cellular signaling pathways involved in tumor growth and metastasis. Preliminary studies suggest that similar compounds can interfere with various cancer cell lines by modulating the activity of key enzymes such as cyclooxygenases (COX-1 and COX-2), which are associated with inflammation and cancer progression .
Anti-inflammatory Properties
The compound has shown potential as an anti-inflammatory agent. Studies indicate that thienopyrimidine derivatives can inhibit inflammatory mediators, thereby reducing inflammation-related symptoms. In particular, the compound's ability to inhibit COX enzymes suggests its utility in treating inflammatory diseases .
The mechanism through which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Binding : It could bind to receptors that mediate cellular responses in cancer and inflammation.
- Signal Transduction Modulation : The compound may interfere with signaling pathways that promote cell proliferation and survival in cancer cells.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thieno[2,3-d]pyrimidin-4(3H)-one | Simpler structure without methoxy group | Reported anticancer activity |
| Pyrazolo[3,4-d]pyrimidines | Different heterocyclic system | Anti-inflammatory effects |
| Thienopyrimidine derivatives | Similar core structure with varied substitutions | Diverse pharmacological profiles |
The unique substituents present in this compound enhance its selectivity and potency compared to other thienopyrimidine derivatives .
Case Studies
A study conducted on thienopyrimidine derivatives indicated that certain modifications to the structure resulted in enhanced activity against specific cancer cell lines. For instance, compounds with electron-donating groups displayed increased potency against breast cancer cells due to improved interactions with target proteins involved in cell proliferation . Another study highlighted the anti-inflammatory effects of a similar compound through the inhibition of COX enzymes in vitro .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Molecular Properties
The table below compares key structural features and molecular weights of analogous compounds:
Key Observations :
- Fluorinated Derivatives : Compounds with fluorinated aryl groups (e.g., 4-F-benzyl, 2,4-diF-phenyl) exhibit enhanced antimicrobial activity, likely due to increased electronegativity and membrane penetration .
- Heterocyclic Modifications : The introduction of imidazo[1,2-a]pyridine at position 6 (as in ) significantly improves potency against Gram-negative bacteria, with MIC values surpassing streptomycin .
- Methoxy vs. Methyl Groups: The 4-methoxybenzyl group in the target compound may confer greater metabolic stability compared to non-oxygenated benzyl derivatives .
Pharmacological Activity
- Antimicrobial Effects: The 3-(2,4-difluorophenyl) analog (CAS 930982-69-7) demonstrates broad-spectrum activity, particularly against P. aeruginosa (MIC < reference drugs) . In contrast, the imidazo-pyridine hybrid () shows moderate activity against S. aureus and E. coli.
- Enzyme Inhibition: Quinazoline-2,4-dione derivatives (structurally related but with a different core) act as acetyl-CoA carboxylase inhibitors, suggesting thienopyrimidines with similar substituents may target metabolic enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
